2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride
Description
Evolution of Spirocyclic Chemistry Research
Spirocyclic chemistry has undergone transformative growth since the mid-20th century, driven by the pharmaceutical industry’s demand for three-dimensional molecular architectures. Early work focused on natural product isolation, such as griseofulvin and spironolactone, which demonstrated the biological relevance of spirocenters. The 1980s saw concerted efforts to mimic these structures synthetically, with transition metal-catalyzed cyclizations and dearomatization strategies enabling access to complex spirocycles.
A pivotal shift occurred with the adoption of photoredox-mediated radical cascades, which allowed for the construction of highly congested spiro systems through 5-exo-trig and 6-exo-trig cyclizations. These methods addressed longstanding challenges in controlling stereochemistry at quaternary carbons, a hallmark of spirocyclic compounds. By the 2000s, diversity-oriented synthesis (DOS) frameworks formalized spirocycles as privileged scaffolds for probing chemical space, particularly in kinase and protease inhibitor development.
Academic Discovery and Development of 2,3-Dihydrospiro[indene-1,3'-piperidine] Hydrochloride
The first reported synthesis of 2,3-dihydrospiro[indene-1,3'-piperidine] dates to 1977, when Oda et al. reacted 1,3-dimethylindene with 2-(3-chloropropyl)piperidine hydrochloride under basic conditions. This seminal work established the viability of alkylation-cyclization sequences for constructing spiro[indane-piperidine] systems.
Subsequent refinements focused on optimizing yield and scalability:
Modern routes employ palladium-catalyzed cross-couplings and radical dearomatization, achieving enantiomeric excesses >90% in asymmetric variants. Characterization via $$ ^1H $$-NMR reveals diagnostic signals at δ 2.6–2.8 ppm for piperidine methylenes, while X-ray crystallography confirms the orthogonal ring geometry.
Position within Broader Spiropiperidine Research Framework
Spiropiperidines occupy a distinct niche among nitrogen-containing spirocycles due to their balanced lipophilicity and hydrogen-bonding capacity. Compared to simpler spiropyrrolidines, the piperidine ring’s conformational flexibility enables enhanced target engagement, as evidenced in serotonin receptor modulators.
The indane-piperidine fusion in this compound introduces unique steric and electronic properties:
- Planar indane moiety : Facilitates π-stacking with aromatic residues in enzyme active sites
- Piperidine basicity : Adjustable via N-functionalization (e.g., hydrochloride salt formation) to modulate membrane permeability
This dual functionality has made the compound a benchmark for evaluating new spirocyclization methodologies, particularly those involving dearomative C–O bond activation.
Significance in Drug Discovery Paradigms
Spirocyclic scaffolds like this compound address critical challenges in lead optimization:
In protein tyrosine phosphatase 2 (SHP2) inhibitor development, the scaffold’s rigidity maintained optimal amine positioning for hydrogen bonding, improving cellular efficacy 10-fold over acyclic analogs. Similarly, its application in fluspirilene analogs demonstrated enhanced blood-brain barrier penetration relative to non-spirocyclic antipsychotics.
Emerging uses extend beyond therapeutics:
- Chiral auxiliaries : The spirocenter’s configurational stability supports asymmetric induction in Pd-catalyzed cross-couplings
- Material science : Liquid crystalline phases induced by the compound’s anisotropic structure
These multifunctional applications underscore its role as a versatile building block in modern chemistry.
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAXMEFJXMXBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=CC=CC=C32)CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872614-76-1 | |
| Record name | 2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride typically involves the reaction of indene with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
Biological Activities
Research has indicated that 2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, indicating its utility as an antimicrobial agent.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of specific molecular pathways.
- Neuropharmacological Effects : Interactions with neurotransmitter receptors such as dopamine and serotonin have been observed, suggesting potential applications in treating neuropsychiatric disorders.
Synthetic Routes
The synthesis of this compound typically involves the reaction of indene derivatives with piperidine under controlled conditions. Common methods include:
- Base-Catalyzed Reactions : Utilizing bases such as triethylamine in solvents like tetrahydrofuran at elevated temperatures.
- Continuous Flow Synthesis : Implementing modern techniques to enhance yield and efficiency for larger-scale production.
Case Study 1: Antinociceptive Effects
A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of a series of spiro compounds, including 2,3-Dihydrospiro[indene-1,3'-piperidine]. Results indicated a dose-dependent reduction in pain response in rodent models. The mechanism was linked to modulation of opioid receptors.
Case Study 2: Neuroprotective Potential
In a neurotoxicity model using SH-SY5Y cells (human neuroblastoma), treatment with derivatives resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating protective effects against oxidative stress.
Data Table: Biological Activities
| Property | Description |
|---|---|
| IUPAC Name | spiro[indene-1,3'-piperidine] hydrochloride |
| Antimicrobial Activity | Effective against certain microbial strains |
| Anticancer Activity | Inhibits cancer cell proliferation |
| Neuropharmacological Effects | Modulates neurotransmitter systems |
| Antinociceptive Activity | Significant pain-relieving effects observed |
| Neuroprotective Effects | Reduces oxidative stress in neuronal models |
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Physicochemical Properties
- Rigidity vs.
- Molecular Weight Trends : Derivatives with additional substituents (e.g., fluorine or chlorine) show increased molecular weights (~227–273 g/mol), impacting bioavailability and permeability .
Biological Activity
2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of an indene moiety fused to a piperidine ring. Its molecular formula is C13H18ClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors that could lead to therapeutic applications.
The synthesis of this compound typically involves the reaction of indene with piperidine under controlled conditions. A common method includes the use of a catalyst to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt. This compound exhibits various chemical reactivity patterns including oxidation, reduction, and nucleophilic substitution reactions, making it versatile for further chemical modifications .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, influencing cellular responses. The precise molecular mechanisms remain subjects of ongoing research; however, preliminary studies suggest potential applications in cancer therapy and other medical fields .
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Antiproliferative Effects : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies on human lung cancer cell lines (A549) indicate that certain derivatives of spiro compounds show enhanced growth inhibition compared to standard treatments .
- Receptor Interactions : The compound has been investigated for its ability to act as an antagonist at specific receptors. For example, structural modifications have led to the identification of analogues that bind effectively to the AM 2 receptor, showing promising results in inhibiting cancer cell viability .
- In Vivo Efficacy : Animal model studies have demonstrated that certain derivatives can significantly reduce tumor growth in xenograft models. For instance, a related compound reduced tumor viability by approximately 55% in aggressive breast cancer models after treatment at specific dosages .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antiproliferative Activity in A549 Cell Line :
- In Vivo Antitumor Activity :
Comparative Analysis
To understand the unique properties of this compound relative to similar compounds, a comparative analysis is presented below:
Q & A
What are the established synthetic routes for 2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound typically involves spirocyclization strategies, where indene and piperidine precursors are coupled under controlled conditions. For example, similar spiro compounds (e.g., 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride) are synthesized via multi-step reactions involving cyclization agents like lithium aluminum hydride or catalytic hydrogenation . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., palladium for hydrogenation) critically impact yield and purity. Post-synthesis purification often employs thin-layer chromatography (TLC) or recrystallization .
What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Structural validation relies on 1H/13C NMR to confirm spiro connectivity and stereochemistry, with characteristic shifts for the indene-proton (δ 6.5–7.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) . High-performance liquid chromatography (HPLC) with chiral columns is essential for assessing enantiomeric purity, particularly given the compound’s stereochemical complexity . Mass spectrometry (MS) verifies molecular weight (e.g., m/z 235.7 for the free base), while infrared (IR) spectroscopy identifies functional groups like the hydrochloride salt’s N–H stretch (~2500 cm⁻¹) .
How can computational chemistry approaches be applied to predict the reactivity and stability of spiro[indene-piperidine] systems under various experimental conditions?
Advanced Research Question
Density functional theory (DFT) calculations can model the spiro system’s electronic structure, predicting regioselectivity in reactions (e.g., electrophilic substitution on the indene ring) . Molecular dynamics simulations assess conformational stability, particularly for the piperidine ring’s chair-to-boat transitions, which influence solubility and binding affinity . Software like Gaussian or Schrödinger Suite enables prediction of pKa values (critical for hydrochloride salt stability) and solvation effects in polar solvents .
What strategies are employed to resolve stereochemical challenges in the synthesis of enantiomerically pure this compound?
Advanced Research Question
Chiral resolution techniques include:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions induce enantioselectivity during spirocyclization .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
- Chromatographic separation : Preparative HPLC with chiral stationary phases (e.g., cellulose derivatives) isolates enantiomers, achieving ≥98% enantiomeric excess (ee) .
How should researchers address discrepancies in reported biological activities of structurally similar spiro[indene-piperidine] derivatives?
Data Contradiction Analysis
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity) or impurities in test compounds. To resolve these:
- Reproduce experiments : Validate bioactivity using standardized protocols (e.g., NIH/3T3 cells for receptor binding assays) .
- Purity verification : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous buffers) and concentration ranges .
What are the current limitations in understanding the structure-activity relationships (SAR) of this compound derivatives, and what experimental designs can overcome these?
Advanced Research Question
Current SAR limitations include:
- Stereochemical ambiguity : Minor enantiomers may exhibit off-target effects. Solution: Synthesize and test all stereoisomers individually .
- Limited solubility data : Poor aqueous solubility can mask in vivo efficacy. Solution: Use co-solvents (e.g., cyclodextrins) or prodrug strategies .
- Incomplete receptor profiling : Many targets (e.g., GPCRs) remain unexplored. Solution: High-throughput screening (HTS) with fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
